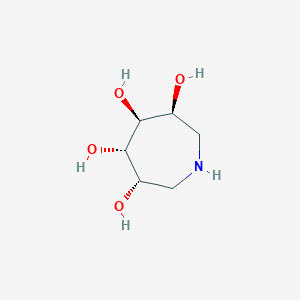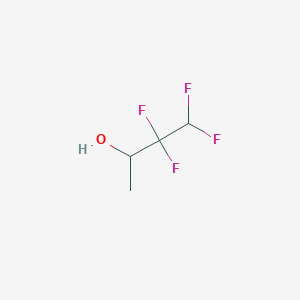
1-Dotriacontene
Overview
Description
1-Dotriacontene, also known as dotriacontan-1-ene, is a chemical compound with the molecular formula C32H64 . It is an n-alkane primarily present in safflower oil .
Molecular Structure Analysis
The molecular structure of 1-Dotriacontene consists of a long chain of carbon atoms with hydrogen atoms attached to them . The linear formula is CH3(CH2)30CH3 . The molecular weight is 448.8506 .Physical And Chemical Properties Analysis
1-Dotriacontene has a molecular weight of 448.8506 . It has a vapor density of 15.6 (vs air) and a vapor pressure of less than 1 mmHg at 20 °C . The boiling point is 467 °C and the melting point is between 65-70 °C .Scientific Research Applications
1. Nanotechnology and Imaging Applications
Research in nanotechnology, especially involving quantum dots, is highly relevant to the study of 1-Dotriacontene. Quantum dots, such as those studied by Michalet et al. (2005), are semiconductor nanocrystals that have evolved from electronic materials science to biological applications. They show promise in cell and animal biology, including the observation of individual receptors in living neurons and identification of lymph nodes in live animals. These quantum dots offer potential for studying intracellular processes, high-resolution cellular imaging, and long-term in vivo observation of cell trafficking and tumor targeting (Michalet et al., 2005).
2. Educational Research Applications
The Genomics Education Partnership (GEP), as described by Lopatto et al. (2008), involves undergraduate students in research experiences in genomics, including sequence improvement and annotation of dot chromosomes in Drosophila species. This educational initiative exemplifies how 1-Dotriacontene-related research can be integrated into educational programs, providing students with the opportunity to contribute novel findings to the scientific community (Lopatto et al., 2008).
3. Telecommunication Technology
Ye Chaohua (2003) explores the application of nRF401 chip in dot to multidots telecommunication technology. This research is relevant to the understanding of 1-Dotriacontene as it involves the analysis of application specialties and the development of a program flow chart for the nRF401 chip, demonstrating its practical engineering applications in telecommunication (Ye Chaohua, 2003).
4. Advanced Material Research
Quantum dot research, as reviewed by Bukowski and Simmons (2002), is closely related to the study of 1-Dotriacontene. Their review of the current state of quantum dot research, including their unique properties and potential applications in optoelectronics like quantum dot infrared photodetectors, lasers, and solar cells, provides insights into the advanced material applications of 1-Dotriacontene (Bukowski & Simmons, 2002).
5. Thermal Energy Storage
Fang et al. (2014) conducted a study on the synthesis of polystyrene/n-dotriacontane composite nanoencapsulated phase change material for thermal energy storage. This research is directly relevant to 1-Dotriacontene, exploring its potential in energy storage applications. The study highlights the effective use of n-dotriacontane in creating materials with high latent heat capacity and good thermal stability (Fang et al., 2014).
properties
IUPAC Name |
dotriacont-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H64/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3H,1,4-32H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRDPJYQERQCEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H64 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60171563 | |
| Record name | 1-Dotriacontene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Dotriacontene | |
CAS RN |
18435-55-7 | |
| Record name | 1-Dotriacontene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18435-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Dotriacontene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018435557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Dotriacontene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dotriacontan-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.454 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-DOTRIACONTENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XV928K1PM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



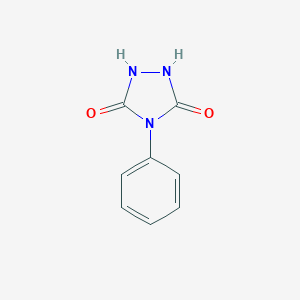

![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B107754.png)


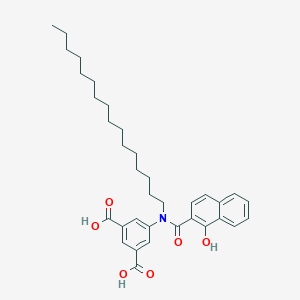
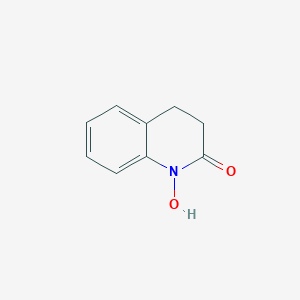
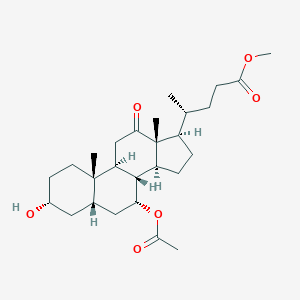

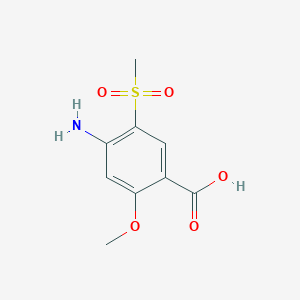

![Benzene, [(cyclohexyloxy)methyl]-](/img/structure/B107774.png)
